(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one
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Overview
Description
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one is an organic compound known for its unique structure and properties It is a member of the dihydrofuran family, characterized by a furan ring with a hexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one typically involves the reaction of hexenyl derivatives with furan compounds under specific conditions. One common method is the catalytic hydrogenation of 5-(3-hexenyl)furan-2(3H)-one, which involves the use of a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The hexenyl side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexenyl ketones, while reduction can produce hexyl derivatives .
Scientific Research Applications
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and membrane interactions .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(3-Hexenyl)furan-2(3H)-one
- (E)-5-(3-Hexenyl)tetrahydrofuran-2(3H)-one
- (E)-5-(3-Hexenyl)oxolan-2(3H)-one
Uniqueness
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of a dihydrofuran ring and a hexenyl side chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
97416-87-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-[(E)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |
InChI Key |
NKNGVPNCSFZRSM-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC1CCC(=O)O1 |
Canonical SMILES |
CCC=CCCC1CCC(=O)O1 |
density |
0.979-0.986 (20°) |
physical_description |
Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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